![molecular formula C10H11ClN2O4S B2612842 N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide CAS No. 97433-27-7](/img/structure/B2612842.png)
N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide” is a chemical compound . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
New gatifloxacin analogues were synthesized by coupling with different sulfonamide derivatives (sulfanilamide, and sulfacetamide), using chloroacetyl chloride linker . This was done to increase the bulkiness at position 7 of the flouroquinolone, which reduces the efflux of the antibiotic from the bacterial cells and consequently reduces bacterial resistance .Scientific Research Applications
Analytical Method Development
The optimization and validation of analytical methods for determining related and degradation products in pharmaceuticals involve substances structurally related to N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide. For instance, a study by Damjanoska et al. (2020) focused on developing a reliable HPLC method for the simultaneous determination of impurities in Paracetamol tablets, including compounds structurally akin to this compound. This research underscores the significance of precise analytical methods in ensuring drug safety and efficacy (Damjanoska et al., 2020).
Synthesis and Antimicrobial Activity
Several studies highlight the synthesis of compounds related to this compound and their evaluation for antimicrobial properties. Nunna et al. (2014) detailed the synthesis of compounds starting from a similar structure, which were then tested for antibacterial and antifungal activities. This indicates the relevance of such compounds in the development of new antimicrobial agents (Nunna et al., 2014).
Chemometric and Biological Predictions
The prediction of biological potential and essential properties affecting biological activity, such as lipophilicity, is a crucial step in drug development. Vastag et al. (2018) conducted a study on N-(substituted phenyl)-2-chloroacetamides, showcasing the application of chemometric methods to predict the lipophilicity and pharmacokinetics of these compounds, which are structurally related to this compound. Such studies aid in the preclinical assessment of new drug candidates (Vastag et al., 2018).
Anticancer Activity Studies
Research into anticancer properties is another significant application. Tay et al. (2012) synthesized N-[4-(Benzothiazole-2-yl) phenyl]-2-aryloxyacetamide derivatives starting from N-[4-(benzothiazole-2yl)phenyl]-2-chloroacetamide and found that some derivatives exhibited notable anticancer activity. This study highlights the potential of structurally related compounds in cancer treatment research (Tay et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4S/c1-7(14)13-18(16,17)9-4-2-8(3-5-9)12-10(15)6-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYZZCCUUTXKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
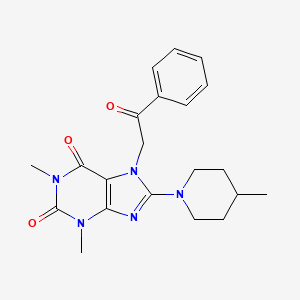
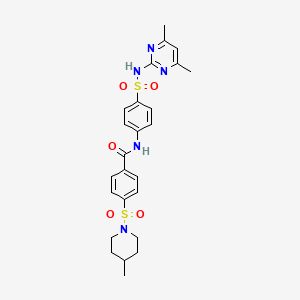
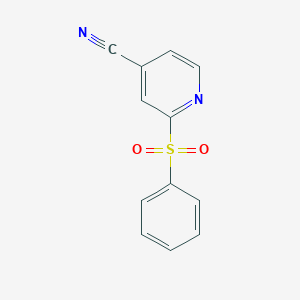
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2612766.png)
![N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2612769.png)
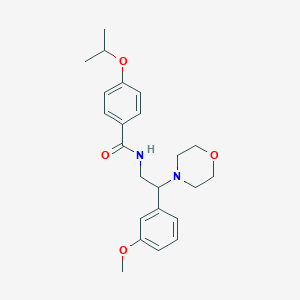
![N'-[7-[1-(4-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2612772.png)
![N-{4-[1-(3-methylbenzoyl)-5-thien-2-yl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2612774.png)
![N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612775.png)

![3-methyl-2-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2612778.png)
![3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2612780.png)
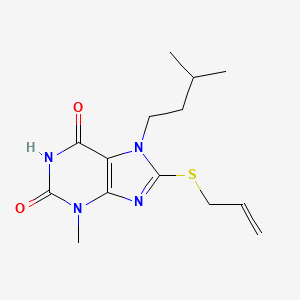
![2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2612782.png)
